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molecular formula C8H12BNO4 B1387002 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-36-6

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1387002
M. Wt: 197 g/mol
InChI Key: LLXFTRDFBQZFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181222B2

Procedure details

A mixture of 3-bromo-2-fluoro-5-nitroaniline (2.20 g, 9.36 mmol, 1 equiv), cyclopropylboronic acid MIDA ester (Aldrich; 11.07 g, 56.17 mmol, 6 equiv), Cy3P (1.05 g, 3.74 mmol, 0.4 equiv), Cs2CO3 (54.90 g, 168.50 mmol, 18 equiv) in toluene/H2O (5:1; 450 mL:90 mL) followed by Pd(OAc)2 (0.420 g, 1.87 mmol. 0.20 equiv) was de-gassed by sonicating under vacuum for 10 minutes and back-filled with N2. The mixture was then heated at 100° C. overnight. After allowing to cool to room temperature, the mixture was concentrated to dryness. The residue was taken in DCM, and silica gel was added at this stage so that the residue was absorbed directly on to silica gel. After removing the solvent under vacuum, the crude product was purified by column chromatography on silica gel using DCM to give the product 3-cyclopropyl-2-fluoro-5-nitroaniline (1.27 g, 69%) as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11.07 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:12])=[C:4]([CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1)[NH2:5].B1([CH:24]2[CH2:26][CH2:25]2)OC(=O)CN(C)CC(=O)O1.P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:24]1([C:2]2[C:3]([F:12])=[C:4]([CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=2)[NH2:5])[CH2:26][CH2:25]1 |f:3.4.5,6.7,8.9.10|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C(=C(N)C=C(C1)[N+](=O)[O-])F
Name
Quantity
11.07 g
Type
reactant
Smiles
B1(OC(=O)CN(CC(=O)O1)C)C2CC2
Name
Quantity
1.05 g
Type
reactant
Smiles
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
Name
Cs2CO3
Quantity
54.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O
Step Two
Name
Quantity
0.42 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was de-gassed
CUSTOM
Type
CUSTOM
Details
by sonicating under vacuum for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
back-filled with N2
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
silica gel was added at this stage so that the residue
CUSTOM
Type
CUSTOM
Details
was absorbed directly on to silica gel
CUSTOM
Type
CUSTOM
Details
After removing the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C(=C(N)C=C(C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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